3-Cyano-4-fluorophenylacetic acid
Overview
Description
3-Cyano-4-fluorophenylacetic acid is an organic compound with the molecular formula C9H6FNO2. It is characterized by the presence of a cyano group (-CN) and a fluorine atom (-F) attached to a phenyl ring, which is further connected to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 3-Cyano-4-fluorophenylacetic acid may involve large-scale chemical processes that optimize yield and purity. These processes often utilize advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production. The specific details of industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-4-fluorophenylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 2-(3-Amino-4-fluorophenyl)acetic acid.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-Cyano-4-fluorophenylacetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Cyano-4-fluorophenylacetic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and fluorine groups can enhance binding affinity and selectivity towards these targets, leading to desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylacetic acid: Similar in structure but lacks the cyano group.
3-Cyano-4-methylphenylacetic acid: Contains a methyl group instead of a fluorine atom.
2-(4-Fluorophenyl)acetic acid: Similar but with the cyano group in a different position.
Uniqueness
3-Cyano-4-fluorophenylacetic acid is unique due to the combination of the cyano and fluorine groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with biological targets and can be leveraged in the design of novel therapeutic agents.
Biological Activity
3-Cyano-4-fluorophenylacetic acid (CFPA) is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and its applications in scientific research.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₇FNO₂, with a molecular weight of approximately 179.15 g/mol. The compound features a cyano group (-C≡N) and a fluorine atom attached to a phenyl ring, along with a carboxylic acid functional group. These functional groups contribute to its chemical reactivity and biological activity, enhancing lipophilicity which may improve bioavailability.
The biological activity of CFPA is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of electron-withdrawing groups such as the cyano and fluorine enhances the compound's binding affinity and selectivity towards these targets, leading to potential therapeutic effects. For instance, studies have indicated that fluorine plays a crucial role in the potency of compounds similar to CFPA, enhancing their interaction with biological systems .
Biological Activity
Research indicates that CFPA exhibits various biological activities:
- Antimicrobial Activity : CFPA has been investigated for its potential against microbial pathogens. It has shown efficacy in inhibiting the growth of certain bacteria and protozoa, suggesting its use in treating infections caused by these organisms.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes, which could be beneficial in therapeutic contexts.
- Anti-inflammatory Properties : Similar compounds have been studied for their anti-inflammatory effects, indicating that CFPA may also possess such properties due to its structural characteristics.
Case Studies and Research Findings
Several studies have explored the biological activity of CFPA and related compounds:
- Structure-Activity Relationship (SAR) Studies : A study synthesized various analogs of CFPA to investigate their biological activity against Cryptosporidium infections. The results indicated that electron-withdrawing groups significantly enhanced the potency of these compounds, with some derivatives showing EC₅₀ values as low as 0.07 μM .
- Chromatographic Analysis : Research focusing on the chromatographic behavior of fluorinated phenylacetic acids highlighted the importance of controlling positional isomers during synthesis. This control is crucial as different isomers can exhibit varying reactivities and biological activities .
- Comparative Studies : In comparative studies with similar compounds such as 4-fluorophenylacetic acid, CFPA demonstrated unique interactions due to the combination of cyano and fluorine groups, influencing its chemical reactivity and biological activity.
Data Table: Biological Activity Overview
Properties
IUPAC Name |
2-(3-cyano-4-fluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-8-2-1-6(4-9(12)13)3-7(8)5-11/h1-3H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBONCGSXZWPIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(=O)O)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378784 | |
Record name | 2-(3-cyano-4-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
519059-11-1 | |
Record name | 2-(3-cyano-4-fluorophenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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